1,3-Dibromo-2-iodobenzene
Overview
Description
1,3-Dibromo-2-iodobenzene is a chemical compound with the linear formula C6H3Br2I . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The crystal and molecular structures of 1,3-dibromo-2-iodobenzene have been determined by single crystal X-ray diffraction . The proximity of two or three large halogen substituents (Br/I) induces only minor distortions of the C-C-Br/I angles (ca. 2°) and the halogen atoms remain in the plane of the molecules .Physical And Chemical Properties Analysis
1,3-Dibromo-2-iodobenzene has a molecular weight of 361.8 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis
1,3-Dibromo-2-iodobenzene is widely used as a building block in the synthesis of various pharmaceuticals .
Application
It is used in the synthesis of antipsychotic drugs such as risperidone and ziprasidone. The compound is also used in the synthesis of anti-inflammatory drugs such as diflunisal and anti-cancer drugs such as lapatinib .
Results
The results of these applications are the successful synthesis of various pharmaceutical drugs .
Benzyne Formation
1,3-Dibromo-2-iodobenzene can be used in the formation of benzyne, a highly reactive intermediate in organic chemistry .
Application
The formation of benzyne is of major interest in organic synthesis. It has been shown that benzyne forms via a two-step process involving the elimination of both iodine atoms .
Method of Application
The formation of benzyne involves the photolysis of 1,2-diodobenzene. The C-I bonds break homolytically, and upon photolysis, benzyne and molecular iodine are the ground-state products resulting from a non-adiabatic deactivation .
Results
The results indicate that benzyne forms via a two-step process involving the elimination of both iodine atoms .
Synthesis of Agrochemicals
1,3-Dibromo-2-iodobenzene is used in the synthesis of agrochemicals such as herbicides and fungicides .
Application
For example, it is used in the synthesis of the herbicide flutolanil, which is used to control various weeds in crops such as rice, soybean, and cotton .
Results
The results of these applications are the successful synthesis of various agrochemicals .
Synthesis of Fluorinated Compounds
1,3-Dibromo-2-iodobenzene can be used to prepare fluorinated compounds .
Application
It is used to prepare 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene .
Results
The results of these applications are the successful synthesis of various fluorinated compounds .
Synthesis of Rare and Unique Chemicals
1,3-Dibromo-2-iodobenzene is used in the synthesis of rare and unique chemicals .
Application
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Results
The results of these applications are the successful synthesis of various rare and unique chemicals .
Synthesis of Fluorinated Compounds
1,3-Dibromo-2-iodobenzene can be used to prepare fluorinated compounds .
Application
It is used to prepare 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1-(3’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene .
Results
The results of these applications are the successful synthesis of various fluorinated compounds .
properties
IUPAC Name |
1,3-dibromo-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFRMZVTJQAPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402899 | |
Record name | 1,3-dibromo-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-iodobenzene | |
CAS RN |
19821-80-8 | |
Record name | 1,3-dibromo-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIBROMO-2-IODO-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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